

comparative study of synthetic vs natural tigilanol tiglate

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An Objective Comparison of Synthetic vs. Natural Tigilanol Tiglate for Researchers and Drug Development Professionals

Introduction

Tigilanol tiglate, a novel diterpene ester, is a potent activator of protein kinase C (PKC) and is under development as an intratumoral treatment for a range of solid tumors.[1][2] It is the active ingredient in the veterinary drug STELFONTA®, which is approved for the treatment of canine mast cell tumors.[2] The primary source of tigilanol tiglate has been the seeds of the Australian blushwood tree, Fontainea picrosperma.[2][3] However, the limited geographical distribution of this plant has necessitated the development of a synthetic route to ensure a sustainable and scalable supply.[3][4] This guide provides a comparative study of synthetic versus natural tigilanol tiglate, with a focus on their production, chemical properties, and the experimental data supporting their use.

Comparative Overview: Synthetic vs. Natural Tigilanol Tiglate



Feature	Natural Tigilanol Tiglate	Synthetic Tigilanol Tiglate
Source	Seeds of the blushwood tree (Fontainea picrosperma)[5]	Semi-synthesis from phorbol, a readily available plant-derived starting material[4][6]
Supply	Limited by the geographical distribution and cultivation of the plant[3][4]	Scalable and sustainable laboratory production[3][7]
Purity & Impurities	Potential for impurities from other structurally related natural products[5]	Potential for impurities from reagents, solvents, and byproducts of the synthetic process[6]
Analogue Generation	Not feasible	Enables the creation of novel analogues for structure-activity relationship studies and development of new therapeutics[3][4]
Environmental Impact	Potential for environmental concerns related to land use for plantations and reliance on pollinators[7]	More environmentally friendly and sustainable source[7]
Overall Yield	Dependent on plant growth and extraction efficiency	A 12-step synthesis with a 12% overall yield has been reported[4][5]

Production Methods Natural Extraction

Tigilanol tiglate is naturally found in the seeds of the Fontainea picrosperma tree, which grows in the rainforests of Northeastern Australia.[3] The extraction process involves the collection of the seeds, followed by a series of purification steps to isolate the active compound.[5] This method is dependent on the successful cultivation of the blushwood tree, which has specific geographical and ecological requirements.[7]



Chemical Synthesis

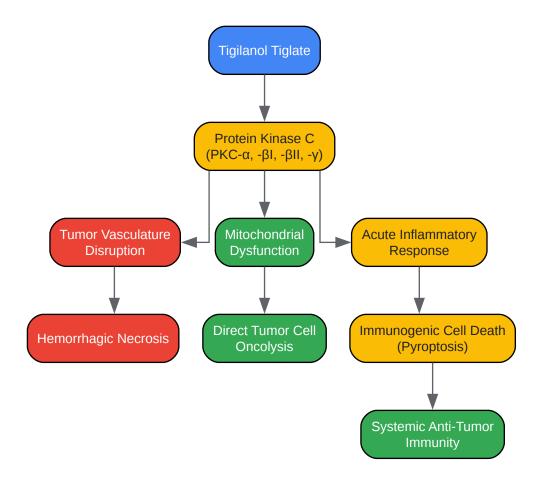
A practical laboratory synthesis of tigilanol tiglate has been developed to address the supply limitations of the natural source.[4][7] The synthesis is a semi-synthetic route that starts from phorbol, a complex diterpene that can be isolated in large quantities from the seeds of the Croton tiglium plant.[6] The synthesis proceeds in 12 steps with a reported overall yield of 12%. [4][5] A key challenge in the synthesis is the construction of the specific oxidation pattern on the B-ring of the molecule.[6] This synthetic route not only provides a sustainable supply of tigilanol tiglate but also opens up the possibility of creating novel analogues that are not accessible from the natural source.[4]

Mechanism of Action and Signaling Pathways

Tigilanol tiglate's primary mechanism of action is the activation of the Protein Kinase C (PKC) family of enzymes.[1][8] It mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the translocation and activation of specific PKC isoforms, including PKC- α , - β I, - β II, and - γ .[1][2][9] This activation triggers a cascade of downstream events, resulting in:

- Disruption of Tumor Vasculature: Activation of PKC, particularly PKC-βII, increases the permeability of the tumor's blood vessels, leading to hemorrhagic necrosis.[1][9]
- Direct Oncolytic Effects: Tigilanol tiglate induces mitochondrial swelling and disrupts mitochondrial function, leading to the rapid death of tumor cells.[1]
- Induction of an Inflammatory Response: The treatment induces a localized inflammatory response, which contributes to tumor destruction and can lead to systemic anti-tumor immunity.[10][11] Recent studies have shown that tigilanol tiglate can induce immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway.[10][12]





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Signaling pathway of tigilanol tiglate.

Preclinical and Clinical Efficacy

Tigilanol tiglate has demonstrated significant anti-tumor efficacy in both preclinical models and clinical trials.

Preclinical Data

In mouse models, a single intratumoral injection of tigilanol tiglate has been shown to rapidly ablate tumors.[13] Studies have also demonstrated that tigilanol tiglate can enhance the response to immune checkpoint blockade.[11]

Veterinary Clinical Data (Canine Mast Cell Tumors)

The approved veterinary product, STELFONTA®, has shown high complete response rates in dogs with mast cell tumors.[10]



Study Outcome	Result
Complete Response (single injection)	75% of dogs achieved a complete response at 28 days.[10]
Complete Response (two injections)	88% of dogs achieved a complete response.[10]
Tumor Recurrence	No tumor recurrence in 89% of evaluable cases 12 months post-treatment.[10]

Human Clinical Data

A first-in-human, Phase I dose-escalation study in 22 patients with a range of solid tumors showed that intratumoral tigilanol tiglate was well-tolerated and demonstrated signs of efficacy. [10][14]

Study Outcome	Result
Complete Response	4 out of 22 patients (18%) achieved a complete response in the injected tumor.[10]
Partial Response	2 out of 22 patients (9%) had a partial response. [10]
Stable Disease	10 out of 22 patients (45%) had stable disease. [10]
Abscopal Response	2 patients with metastatic melanoma showed responses in non-injected tumors.[10]

Experimental Protocols In Vitro Assays

A variety of in vitro assays are used to elucidate the mechanism of action of tigilanol tiglate.[15]

 Cell Viability Assays: To quantify the cytotoxic effects of tigilanol tiglate on cancer and endothelial cells, methods like Propidium Iodide (PI) uptake assays are used to measure the loss of plasma membrane integrity.[9]



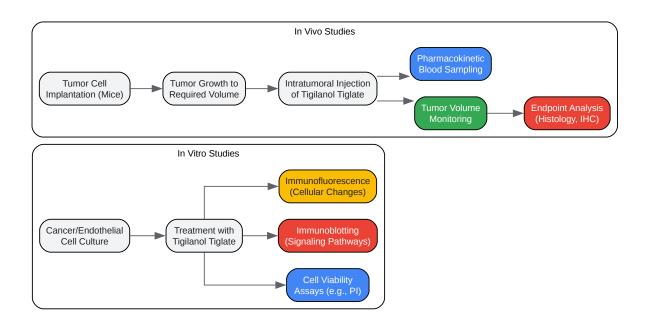
- Immunoblotting: This technique is used to detect changes in protein expression and phosphorylation, confirming the activation of signaling pathways such as the unfolded protein response and the cleavage of caspases.[9][12]
- PKC Translocation Assay: In vitro studies using CHO-K1 cells expressing GFP-labeled PKC isoforms can visualize the translocation of PKC from the cytosol to the cell membrane upon treatment with tigilanol tiglate, confirming target engagement.[4][16]
- Immunofluorescence: This method is used to visualize cellular changes, such as mitochondrial swelling and the release of damage-associated molecular patterns (DAMPs) like HMGB1.[12][15]

In Vivo Models

Preclinical in vivo studies are crucial for evaluating the efficacy and safety of tigilanol tiglate.[17]

- Tumor Models: Syngeneic and xenograft tumor models in mice are commonly used.[13]
 Tumors are established by subcutaneous injection of cancer cells, and when they reach a certain volume, a single intratumoral injection of tigilanol tiglate is administered.[15]
- Efficacy Evaluation: Tumor volume is measured regularly with calipers.[9] At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess tumor necrosis and vascular disruption.[9][13]
- Pharmacokinetic Studies: Blood samples are collected at various time points after intratumoral injection to determine the plasma concentration and pharmacokinetic profile of tigilanol tiglate.[18]





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Typical experimental workflow for tigilanol tiglate evaluation.

Conclusion

Both natural and synthetic tigilanol tiglate are chemically identical and are expected to have the same biological activity. The choice between the two sources is primarily a matter of supply chain and manufacturing considerations. The development of a practical and scalable synthetic route represents a significant advancement, ensuring a sustainable supply of this promising anti-cancer agent and enabling the exploration of novel analogues with potentially improved therapeutic properties. For researchers and drug development professionals, the availability of synthetic tigilanol tiglate provides greater accessibility to the compound for further investigation into its mechanism of action and potential applications in oncology and other therapeutic areas.



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